molecular formula C11H8N2 B1268505 3-Amino-2-naphthonitrile CAS No. 27533-39-7

3-Amino-2-naphthonitrile

Cat. No.: B1268505
CAS No.: 27533-39-7
M. Wt: 168.19 g/mol
InChI Key: PAKLAEKJZIMMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-naphthonitrile is an organic compound with the molecular formula C₁₁H₈N₂ It is a derivative of naphthalene, characterized by the presence of an amino group (-NH₂) and a nitrile group (-CN) attached to the naphthalene ring

Mechanism of Action

Nitriles

are organic compounds that contain a cyano functional group (-C≡N), which consists of a carbon atom triple-bonded to a nitrogen atom . The cyano group is linear and exhibits a high degree of polarity, which can influence the compound’s physical properties and reactivity .

Synthesis of Nitriles

Nitriles can be synthesized from various precursors, including halogenoalkanes, amides, and aldehydes . The process often involves the substitution of a halogen with a -CN group or the dehydration of an amide .

Reactions of Nitriles

Nitriles can undergo several types of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . Hydrolysis of nitriles, either under acidic or basic conditions, can yield carboxylic acids . Reduction of nitriles can lead to primary amines .

Biochemical Pathways

For instance, certain plants and bacteria can metabolize nitriles, and some nitriles have been found to exhibit bioactive properties .

Pharmacokinetics

The pharmacokinetics of nitriles can vary widely depending on their specific structure and the organism in which they are studied. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .

Result of Action and Action Environment

The effects of nitriles at the molecular and cellular level, as well as the influence of environmental factors on their action, can depend on many factors. These can include the specific compound , the biological system in which it is present, and the conditions under which it is studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-naphthonitrile can be synthesized through several methods:

    From 2-naphthylamine: The nitration of 2-naphthylamine followed by reduction and subsequent dehydration can yield this compound.

    From 2-naphthonitrile: The direct amination of 2-naphthonitrile using ammonia or amines under high temperature and pressure conditions can produce this compound.

    From 2-naphthol: The conversion of 2-naphthol to 2-naphthylamine, followed by nitration and reduction, can also lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic amination of 2-naphthonitrile. This process is carried out in the presence of a suitable catalyst, such as palladium or nickel, under high temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and acylation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro- or nitroso-naphthonitrile derivatives.

    Reduction: 3-Amino-2-naphthylamine.

    Substitution: Halogenated, sulfonated, or acylated derivatives of this compound.

Scientific Research Applications

3-Amino-2-naphthonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: It serves as a fluorescent probe for the detection of biomolecules and ions.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-naphthonitrile
  • 1-Amino-2-naphthonitrile
  • 3-Amino-1-naphthonitrile

Uniqueness

3-Amino-2-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research areas where other similar compounds may not be as effective.

Properties

IUPAC Name

3-aminonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKLAEKJZIMMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356239
Record name 2-Amino-3-cyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27533-39-7
Record name 2-Amino-3-cyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.